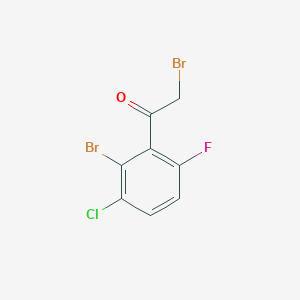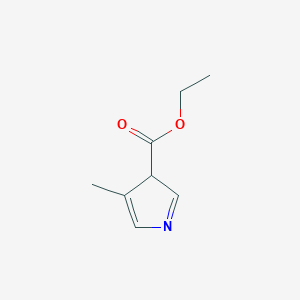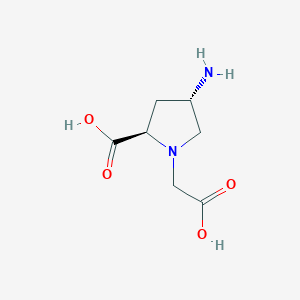![molecular formula C45H58NP B15205893 (S)-7'-(Bis(3,5-di-tert-butylphenyl)phosphanyl)-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-amine](/img/structure/B15205893.png)
(S)-7'-(Bis(3,5-di-tert-butylphenyl)phosphanyl)-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-7’-(Bis(3,5-di-tert-butylphenyl)phosphanyl)-2,2’,3,3’-tetrahydro-1,1’-spirobi[inden]-7-amine is a complex organophosphorus compound. It is characterized by its unique spirobi[inden] structure, which is a bicyclic system with two indene units connected through a spiro carbon. The presence of the bis(3,5-di-tert-butylphenyl)phosphanyl group adds significant steric hindrance and electronic effects, making this compound interesting for various applications in catalysis and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-7’-(Bis(3,5-di-tert-butylphenyl)phosphanyl)-2,2’,3,3’-tetrahydro-1,1’-spirobi[inden]-7-amine typically involves multiple steps:
Formation of the Spirobi[inden] Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the spirobi[inden] structure.
Introduction of the Phosphanyl Group: The bis(3,5-di-tert-butylphenyl)phosphanyl group is introduced via a phosphination reaction, often using a phosphine reagent and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
(S)-7’-(Bis(3,5-di-tert-butylphenyl)phosphanyl)-2,2’,3,3’-tetrahydro-1,1’-spirobi[inden]-7-amine can undergo various chemical reactions, including:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced under specific conditions to modify the spirobi[inden] core or the phosphanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are often employed in substitution reactions.
Major Products Formed
Phosphine Oxides: Formed through oxidation of the phosphanyl group.
Reduced Spirobi[inden] Derivatives: Resulting from reduction reactions.
Substituted Amines: Produced through nucleophilic substitution at the amine group.
科学研究应用
Chemistry
In chemistry, (S)-7’-(Bis(3,5-di-tert-butylphenyl)phosphanyl)-2,2’,3,3’-tetrahydro-1,1’-spirobi[inden]-7-amine is used as a ligand in transition metal catalysis. Its steric and electronic properties make it suitable for promoting selective reactions, such as asymmetric hydrogenation and cross-coupling reactions.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions. Its unique structure allows for the exploration of binding sites and the development of enzyme inhibitors.
Medicine
In medicine, derivatives of this compound may be investigated for their potential as therapeutic agents. The presence of the phosphanyl group can enhance the bioavailability and stability of drug candidates.
Industry
In the industrial sector, this compound can be utilized in the development of advanced materials, such as polymers and coatings. Its stability and reactivity make it a valuable component in high-performance materials.
作用机制
The mechanism of action of (S)-7’-(Bis(3,5-di-tert-butylphenyl)phosphanyl)-2,2’,3,3’-tetrahydro-1,1’-spirobi[inden]-7-amine involves its interaction with molecular targets through its phosphanyl and amine groups. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The compound’s steric hindrance and electronic properties play a crucial role in its binding affinity and selectivity.
相似化合物的比较
Similar Compounds
- (S)-7’-(Bis(3,5-di-tert-butylphenyl)phosphanyl)-2,2’,3,3’-tetrahydro-1,1’-spirobi[inden]-7-amine
- ®-7’-(Bis(3,5-di-tert-butylphenyl)phosphanyl)-2,2’,3,3’-tetrahydro-1,1’-spirobi[inden]-7-amine
- (S)-7’-(Bis(3,5-di-tert-butylphenyl)phosphanyl)-2,2’,3,3’-tetrahydro-1,1’-spirobi[inden]-7-ol
Uniqueness
The uniqueness of (S)-7’-(Bis(3,5-di-tert-butylphenyl)phosphanyl)-2,2’,3,3’-tetrahydro-1,1’-spirobi[inden]-7-amine lies in its specific stereochemistry and the presence of the bulky bis(3,5-di-tert-butylphenyl)phosphanyl group. This combination imparts distinct steric and electronic properties, making it highly effective in selective catalytic processes and as a probe in scientific research.
属性
分子式 |
C45H58NP |
|---|---|
分子量 |
643.9 g/mol |
IUPAC 名称 |
(3S)-4'-bis(3,5-ditert-butylphenyl)phosphanyl-3,3'-spirobi[1,2-dihydroindene]-4-amine |
InChI |
InChI=1S/C45H58NP/c1-41(2,3)31-23-32(42(4,5)6)26-35(25-31)47(36-27-33(43(7,8)9)24-34(28-36)44(10,11)12)38-18-14-16-30-20-22-45(40(30)38)21-19-29-15-13-17-37(46)39(29)45/h13-18,23-28H,19-22,46H2,1-12H3/t45-/m0/s1 |
InChI 键 |
CLVXRNAJDUYJJS-GWHBCOKCSA-N |
手性 SMILES |
CC(C)(C)C1=CC(=CC(=C1)P(C2=CC=CC3=C2[C@@]4(CCC5=C4C(=CC=C5)N)CC3)C6=CC(=CC(=C6)C(C)(C)C)C(C)(C)C)C(C)(C)C |
规范 SMILES |
CC(C)(C)C1=CC(=CC(=C1)P(C2=CC=CC3=C2C4(CCC5=C4C(=CC=C5)N)CC3)C6=CC(=CC(=C6)C(C)(C)C)C(C)(C)C)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


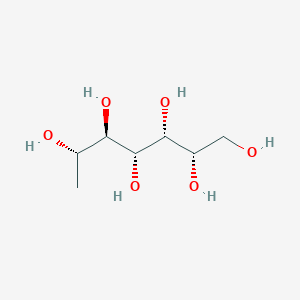
![3-Chloroimidazo[1,2-a]pyridine-7-carbaldehyde](/img/structure/B15205813.png)
![4-Bromo-2-(difluoromethyl)benzo[d]oxazole](/img/structure/B15205821.png)
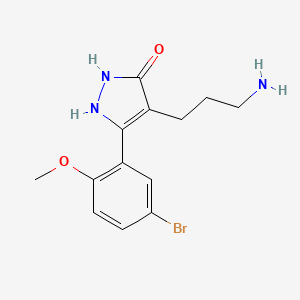
![(R)-6,7-Dihydro-5h-pyrrolo[1,2-a]imidazol-6-amine](/img/structure/B15205835.png)
![N-(6-Chlorobenzo[d]isoxazol-3-yl)acetamide](/img/structure/B15205836.png)
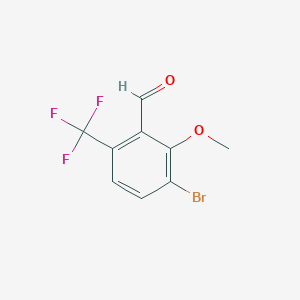

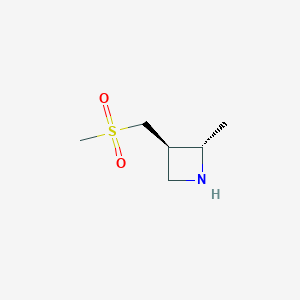

![1-Methyl-4,6-dihydrocyclopenta[b]pyrrol-5(1H)-one](/img/structure/B15205868.png)
